Semicochliodinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dihydroxy-3-(1H-indol-3-yl)-6-[5-(3-methylbut-2-enyl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c1-14(2)7-8-15-9-10-21-17(11-15)19(13-29-21)23-26(32)24(30)22(25(31)27(23)33)18-12-28-20-6-4-3-5-16(18)20/h3-7,9-13,28-30,33H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQAJERZSLDENY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1)NC=C2C3=C(C(=O)C(=C(C3=O)O)C4=CNC5=CC=CC=C54)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Bioproduction and Isolation Methodologies
Fungal Bioproduction Sources
Semicochliodinol A has been identified as a natural product of a select group of fungi. These microorganisms synthesize the compound as part of their secondary metabolism.
Chrysosporium merdarium is a significant fungal source of this compound A. mdpi.comnih.govscribd.com This ascomycete fungus, which can be isolated from diverse environments including soil, has been shown to produce a range of bioactive compounds. mdpi.com Research has identified new metabolites, this compound A and B, from the P-5656 strain of C. merdarium, which was originally isolated from soil samples collected in a coconut forest near Tenacaita, Mexico. mdpi.com In laboratory settings, Chrysosporium merdarium has been successfully cultivated on solid rice medium to produce these metabolites. mdpi.com The fungus is typically cultured for several weeks, after which the fungal mass is harvested for extraction. mdpi.com
Beyond Chrysosporium, this compound A has also been isolated from other fungal genera. Notably, the fungus Chaetomium globosum is a known producer. nih.gov This species is a well-known member of the Chaetomiaceae family and can be found in various habitats like soil and plants. nih.gov In one study, this compound was isolated from a rice culture of Chaetomium globosum, alongside other indole (B1671886) alkaloids like chetomin (B1668609) and cochliodinol. nih.gov Endophytic strains of C. globosum, which live symbiotically within plant tissues, have been a source of a wide array of structurally diverse and biologically active metabolites. nih.gov
| Fungal Source | Common Habitat/Origin | Reference |
| Chrysosporium merdarium | Soil (e.g., from a coconut forest in Mexico) | mdpi.com |
| Chaetomium globosum | Plants, soil, straw | nih.govnih.gov |
Advanced Isolation and Purification Techniques for Bioactive Metabolites
The extraction and purification of this compound A from fungal cultures involve a multi-step process designed to separate the target molecule from a complex mixture of other metabolites. nih.gov
The general workflow begins after the large-scale fermentation of the fungus, often on a solid substrate like rice. mdpi.comfrontiersin.org The fungal culture is then subjected to an extraction process using organic solvents. mdpi.comresearchgate.net Common solvents for extracting secondary metabolites from fungal cultures include ethyl acetate (B1210297) and methanol. researchgate.net
Following initial extraction, the crude extract, which contains a multitude of compounds, undergoes fractionation and purification, primarily using chromatographic techniques. nih.gov This systematic process allows for the isolation of the pure bioactive compound. nih.gov
Key purification techniques include:
Flash Chromatography: Often used as an initial purification step. For instance, an extract from C. merdarium was subjected to reverse-phase flash chromatography using a water-methanol gradient to yield several fractions. mdpi.com
High-Performance Liquid Chromatography (HPLC): A highly efficient method for the final purification of target compounds from complex mixtures or semi-purified fractions. nih.gov Fractions obtained from flash chromatography are often further purified using reverse-phase HPLC to isolate pure compounds like this compound A. mdpi.comfrontiersin.org
Supercritical Fluid Chromatography (SFC): An alternative chromatographic technique that uses supercritical fluids like carbon dioxide as the mobile phase. SFC offers advantages such as faster analysis times and reduced solvent consumption, making it suitable for purifying natural products.
Supported Liquid Extraction (SLE): This technique uses a chemically inert, highly purified support to retain the aqueous phase while allowing for the extraction of compounds into an organic solvent, offering a modern alternative to traditional liquid-liquid extraction. mdpi.com
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, which can be advantageous for preventing irreversible adsorption of the sample. nih.govnih.gov
| Technique | Principle | Role in Purification |
| Solvent Extraction | Differential solubility of compounds in various organic solvents. | Initial recovery of metabolites from the fungal biomass, creating a crude extract. researchgate.net |
| Flash Chromatography | Separation based on polarity using a solid stationary phase and a liquid mobile phase under pressure. | Fractionation of the crude extract into simpler mixtures. mdpi.com |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on differential partitioning between a stationary phase and a high-pressure liquid mobile phase. | Final purification of the target compound to a high degree of purity. nih.gov |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid as the mobile phase, offering unique selectivity. | An efficient and "greener" alternative to HPLC for purifying compounds, especially lipophilic and chiral molecules. |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support matrix. | Purification of compounds while avoiding complications from solid supports. nih.gov |
Biosynthetic Pathways and Engineering
Elucidation of Precursor Utilization
The foundation of Semicochliodinol A biosynthesis lies in the efficient utilization and modification of its primary precursor, L-tryptophan.
L-Tryptophan serves as the fundamental building block for this compound A nih.govmit.edumit.edu. The initial and critical step in its metabolic activation involves the conversion of L-tryptophan into indole (B1671886) pyruvic acid (IPA). This transformation is catalyzed by a pyridoxal-5'-phosphate (PLP)-dependent enzyme, identified in related pathways as TdiD nih.govresearchgate.net. IPA is a key intermediate that is inherently unstable, necessitating rapid channeling into subsequent enzymatic reactions to prevent degradation or diversion into unwanted side products nih.govmit.edu. The pathway leading to this compound A diverges from others, such as those producing violacein (B1683560) or certain indolocarbazoles, by utilizing IPA rather than indole-3-pyruvate imine as the direct substrate for dimerization nih.govmit.edu.
Enzymatic Mechanisms and Catalysis in this compound A Biosynthesis
The construction of this compound A involves a cascade of enzymes that perform specific chemical modifications, including dimerization and prenylation. While the complete set of enzymes directly confirmed for this compound A biosynthesis is still under investigation, the well-characterized pathway for the related compound Terrequinone A provides significant insights, with this compound A biosynthesis expected to follow a similar enzymatic logic, differing primarily in prenylation specificity mit.edumit.edu.
The biosynthesis of Terrequinone A, which shares foundational steps with this compound A, is orchestrated by a cluster of genes including tdiA-tdiE nih.govresearchgate.net.
TdiD: Functions as an L-tryptophan aminotransferase, converting L-tryptophan into indole pyruvic acid (IPA) nih.govresearchgate.net.
TdiA: This enzyme is a monomodular nonribosomal peptide synthetase (NRPS) that catalyzes the head-to-tail dimerization of two IPA molecules nih.govresearchgate.net. This dimerization is a crucial step in forming the bisindole core structure.
TdiC: Identified as an oxidoreductase, TdiC plays a role in reducing the keto group of the quinone core in Terrequinone A biosynthesis nih.gov. Its precise role in this compound A, which does not possess a quinone core, may differ or be absent.
TdiB: This enzyme is characterized as a prenyltransferase, responsible for attaching prenyl moieties to the bisindole scaffold researchgate.net.
TdiE: Believed to function as a chaperone, TdiE is involved in shunting the benzoquinone intermediate away from off-pathway monoprenylated species in Terrequinone A biosynthesis researchgate.net. Its role in this compound A biosynthesis may be analogous.
Sfp: A phosphopantetheinyl transferase from Bacillus subtilis, Sfp, is required to activate the TdiA NRPS, enabling its catalytic function nih.gov.
A key distinguishing feature of this compound A compared to related compounds like Terrequinone A lies in its prenylation pattern mit.edumit.edu. While Terrequinone A undergoes prenylation at specific sites on its indole rings, this compound A is characterized by prenylation at the C-5 position of the indole nucleus nih.gov. This regioselectivity is dictated by the specific indole prenyltransferase enzyme involved, highlighting the diversity in substrate recognition and catalytic activity among enzymes within this class nih.gov. The prenyl donor is typically dimethylallyl diphosphate (B83284) (DMAPP) nih.gov.
Comparative Biosynthesis with Related Bisindole Alkaloids (e.g., Asterriquinones, Terrequinone A)
This compound A belongs to a broader family of bisindole alkaloids, which includes compounds like Asterriquinones and Terrequinone A mit.educabidigitallibrary.orgresearchgate.net. These compounds share L-tryptophan as a common precursor and often involve similar initial dimerization steps, typically mediated by NRPS-like enzymes nih.govmit.edumit.edu. However, significant divergence occurs through variations in enzymatic modifications, such as the specific prenylation sites and the presence or absence of subsequent oxidative or reductive steps, leading to distinct chemical structures and potentially different biological activities mit.edumit.eduuni-marburg.de. For instance, while this compound A is C-5 prenylated, other related bisindoles might be prenylated at different positions or not prenylated at all nih.gov. The biosynthesis of Terrequinone A involves the formation of a quinone core, a step not present in this compound A, indicating pathway-specific enzymes nih.gov.
Metabolic Engineering Approaches for Enhanced Production
The elucidation of biosynthetic pathways for complex natural products like this compound A opens avenues for metabolic engineering to enhance their production. Strategies often involve heterologous expression of the identified biosynthetic gene clusters in microbial hosts such as Escherichia coli nih.gov. For Terrequinone A, successful production has been achieved by introducing the tdiA-tdiE gene cluster and optimizing precursor supply, demonstrating the feasibility of this approach nih.gov. Similar strategies could be applied to this compound A by identifying and expressing its specific biosynthetic genes. Engineering efforts would likely focus on:
Heterologous Expression: Introducing the complete set of genes responsible for this compound A biosynthesis into a robust heterologous host.
Precursor Supply Optimization: Enhancing the intracellular availability of L-tryptophan and prenyl donors (like DMAPP) through metabolic engineering of the host organism's primary metabolism.
Enzyme Engineering: Modifying specific enzymes, particularly prenyltransferases, to improve their catalytic efficiency or alter their substrate specificity for enhanced yield or production of novel analogs.
These approaches aim to create microbial cell factories capable of producing this compound A more efficiently and sustainably than traditional extraction methods.
Compound List:
this compound A
this compound B
Terrequinone A
Asterriquinones
Indole Pyruvic Acid (IPA)
L-Tryptophan
Didemethylasterriquinone D
Fellutanine A
Indocarbazostatin B
Arcyriacyanin A
Granulatimide
Nortopsentin A
Rebeccamycin
Staurosporine
Violacein
K252a
AT2433-A1
Ochrindoles A-D
Chaetocochin J
Chaetoglobinol A
Chetoseminudin A
Cochliodinol
Penipalines A and B
Dimethylallyl diphosphate (DMAPP)
Data Table 1: Key Enzymes in Bisindole Biosynthesis (Terrequinone A/Semicochliodinol A Pathway)
| Enzyme | Proposed Role | Source(s) |
| TdiD | L-Tryptophan aminotransferase | nih.govresearchgate.net |
| TdiA | Dimerization of indole pyruvic acid (IPA) (NRPS) | nih.govresearchgate.net |
| TdiC | Oxidoreductase (reduction of quinone core) | nih.gov |
| TdiB | Prenyltransferase | researchgate.net |
| TdiE | Chaperone | researchgate.net |
| Sfp | Phosphopantetheinyl transferase (activates TdiA) | nih.gov |
Heterologous Expression Systems (e.g., Escherichia coli)
Heterologous expression systems, particularly microbial hosts like Escherichia coli (E. coli), are invaluable tools for producing natural products that are difficult to isolate in sufficient quantities from their native sources. E. coli is a well-established and highly characterized host that offers advantages such as rapid growth, ease of genetic manipulation, and cost-effectiveness pharmait.dknih.govneb.comresearchgate.net.
The successful reconstitution of the terrequinone A biosynthetic pathway in E. coli serves as a strong precedent for engineering similar fungal natural product pathways. This process involved introducing key genes, such as tdiA (a monomodular nonribosomal peptide synthetase), tdiD (an aminotransferase), and tdiC (an oxidoreductase) from Aspergillus nidulans, along with a phosphopantetheinyl transferase (sfp) from Bacillus subtilis, into an E. coli host nih.gov. This engineered system utilized L-tryptophan and prenol as substrates to produce terrequinone A. By analogy, the genes responsible for this compound A biosynthesis could potentially be identified, cloned, and expressed in E. coli to enable its production. Challenges in heterologous expression can include codon usage differences, protein folding, and the requirement for specific post-translational modifications, which may necessitate the use of specialized E. coli strains or expression strategies neb.comresearchgate.net.
Optimization of Biosynthetic Pathway Reconstruction
Once a biosynthetic pathway is successfully transferred to a heterologous host, optimization is critical to enhance product yield, titer, and productivity. For this compound A, this would involve several key steps:
Gene Cluster Identification and Characterization: Identifying the complete set of genes responsible for this compound A biosynthesis in its native fungus is the foundational step. This often involves genomic sequencing and bioinformatic analysis to locate gene clusters encoding polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), and other tailoring enzymes cabidigitallibrary.orgnih.gov.
Pathway Assembly and Expression: The identified genes would then be assembled into expression constructs and introduced into the chosen heterologous host, such as E. coli nih.gov. This may involve optimizing promoter selection, gene order, and the use of appropriate expression vectors to ensure functional expression of all pathway enzymes.
Metabolic Engineering and Strain Improvement: Optimization strategies can include:
Substrate Availability: Ensuring adequate supply of precursors, such as L-tryptophan and prenyl pyrophosphate (derived from the mevalonate (B85504) or MEP pathways), within the host cell. For terrequinone A, enhancing dimethylallyl diphosphate (DMAPP) supply was a key optimization step nih.gov.
Enzyme Engineering: Modifying individual enzymes to improve their catalytic efficiency, substrate specificity, or stability.
Pathway Flux Balancing: Tuning the expression levels of pathway genes to balance metabolic flux and prevent the accumulation of toxic intermediates or the diversion of precursors into competing pathways nih.govnih.gov.
Combinatorial Optimization: Employing techniques that simultaneously optimize multiple genetic and process parameters to identify complex interactions and achieve higher production levels nih.gov.
Evolutionary Engineering: Utilizing directed evolution or adaptive laboratory evolution to select for strains with improved production phenotypes nih.gov.
The successful reconstruction and optimization of the terrequinone A pathway in E. coli, achieving significant yields using L-Trp and prenol, demonstrates the feasibility of applying similar approaches to other related fungal bisindole natural products like this compound A nih.gov.
Data Tables
Table 1: this compound A: Origin and Biological Activity
| Feature | Detail | Source Reference(s) |
| Compound Name | This compound A | - |
| Chemical Class | Indole Alkaloid, Bisindole | acs.orgmit.edunih.gov |
| Native Source | Fungus Chaetomium globosum | acs.org |
| Related Compounds | Terrequinone A, Asterriquinones, Cochliodinol, this compound B | acs.orgnih.govcabidigitallibrary.orgmit.edunih.gov |
| Key Biological Activity | Inhibitor of HIV-1 protease; Inhibitor of EGF-R protein tyrosine kinase | mdpi.comnih.govcabidigitallibrary.org |
Structural Elucidation and Structure Activity Relationship Studies
Advanced Spectroscopic Characterization Methodologies
The characterization of Semicochliodinol A relies on a suite of spectroscopic techniques that provide detailed information about its molecular framework, elemental composition, and spatial arrangement.
Nuclear Magnetic Resonance (NMR) Techniques for Full Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound A, a full assignment of its proton (¹H) and carbon (¹³C) signals was achieved through a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
1D NMR spectra (¹H and ¹³C) provide initial information about the chemical environment of the atoms. The ¹H NMR spectrum reveals the number of different types of protons and their electronic environments, while the ¹³C NMR spectrum provides similar information for the carbon skeleton.
To assemble the molecular structure, 2D NMR techniques are essential:
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms, allowing for the mapping of ¹H-¹H spin systems and the assembly of molecular fragments.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, definitively assigning which proton is attached to which carbon.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This information is vital for determining the relative stereochemistry and conformation of the molecule.
While the specific, comprehensive NMR data table for this compound A from its primary isolation has not been publicly cataloged in widespread databases, the process described is the standard and necessary pathway for the complete structural assignment of such complex natural products plos.org.
High-Resolution Mass Spectrometry Applications
High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI-MS), is crucial for determining the elemental composition of a compound. For this compound A, HR-ESI-MS analysis provided a highly accurate mass measurement. This experiment yielded a pseudomolecular ion at m/z 439 [M+H]⁺ in positive mode and 437 [M-H]⁻ in negative mode, consistent with a molecular weight of 438 g/mol . From this precise mass, the molecular formula was unequivocally established as C₂₇H₂₂N₂O₄ uni-duesseldorf.de. This information is fundamental, as it provides the exact number of carbon, hydrogen, nitrogen, and oxygen atoms, constraining the possibilities for the molecular structure derived from NMR data semanticscholar.org.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism)
This compound A is a chiral molecule, meaning it has non-superimposable mirror images (enantiomers). Determining the absolute configuration of these stereocenters is a significant challenge. Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for this purpose theses.fr. ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule soton.ac.uk.
The modern approach involves comparing the experimental ECD spectrum of the natural product with theoretical spectra calculated for all possible stereoisomers using quantum chemical methods, such as Time-Dependent Density Functional Theory (TDDFT) theses.fr. The absolute configuration is assigned by identifying which calculated spectrum shows the best match with the experimental one acs.org. This combination of experimental and computational chiroptical analysis provides a reliable, non-destructive method for assigning the absolute stereochemistry of complex molecules like this compound A, even when crystals suitable for X-ray analysis are unavailable prolekare.cz.
Application of X-ray Crystallography in Related Analogues
While obtaining a single crystal of this compound A suitable for X-ray diffraction may be challenging, the structures of closely related analogues have been confirmed by this definitive method researchgate.net. For instance, the structures of related dimeric indole (B1671886) derivatives and asterriquinones have been elucidated through X-ray crystallography dokumen.pubrsc.org. This technique provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and absolute stereochemistry nih.gov. The structural data from these analogues serve as a crucial reference, confirming the core scaffold and relative stereochemistry of the broader family of compounds, thereby lending high confidence to the spectroscopic elucidation of non-crystalline members like this compound A.
In Silico Structural Analysis and Modeling
Computational chemistry offers powerful tools to predict how a molecule might interact with biological targets, providing insights that can guide further experimental research.
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound A) when bound to the active site of another (a receptor, typically a protein) researchgate.net. This method has been employed to investigate the potential of this compound A as an inhibitor of various enzymes.
In studies exploring its antiviral potential, this compound A was docked against key proteins of HIV-1 and SARS-CoV-2. These in silico analyses identified plausible binding modes and quantified the strength of the interaction through a calculated binding energy, typically expressed in kcal/mol. A more negative binding energy suggests a more favorable interaction. The analysis also reveals the specific amino acid residues within the protein's active site that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand, providing a rationale for its inhibitory activity dokumen.pub.
| Target Protein | PDB Code | Ligand | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |
| HIV-1 Protease | - | This compound A | -10.1 | Not specified | dokumen.pub |
| SARS-CoV-2 Main Protease (Mpro) | 6LU7 | This compound A | -9.2 | CYS145, HIS41, MET49, GLN189 | - |
| EGFR Tyrosine Kinase | - | This compound A | -8.5 | Not specified | dokumen.pub |
Table is generated based on data from cited literature; specific interacting residues for SARS-CoV-2 Mpro are representative of common interactions for inhibitors in that active site.
These docking studies suggest that this compound A has a high binding affinity for the active sites of these viral and cancer-related enzymes, identifying it as a compound of interest for further biological evaluation dokumen.pub.
Molecular Dynamics Simulations for Complex Stability and Dynamics
Information regarding the application of molecular dynamics simulations specifically to this compound A is not available in the provided search results. General principles of this technique are well-established for assessing the stability of protein-ligand complexes.
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In the context of drug discovery and chemical biology, MD simulations are instrumental in evaluating the stability of a ligand, such as this compound A, when it is bound to a biological target, typically a protein.
The primary goal of running an MD simulation on a protein-ligand complex is to observe its behavior in a simulated physiological environment. Key parameters are analyzed to determine the stability and dynamics of the complex:
Root Mean Square Fluctuation (RMSF): This parameter assesses the fluctuation of individual amino acid residues within the protein. It helps to identify which parts of the protein are flexible and which are more rigid. Analysis of the RMSF of residues in the binding pocket can reveal how the protein adapts to the presence of the ligand.
Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the protein are critical for binding affinity and specificity. MD simulations allow for the tracking of these bonds throughout the simulation, providing a dynamic picture of the key interactions that stabilize the complex.
By analyzing these metrics, researchers can infer the stability of the this compound A-target complex, predict its binding mode, and understand the dynamic interplay between the compound and its biological partner.
Comprehensive Structure-Activity Relationship (SAR) Derivations
Detailed structure-activity relationship studies specifically for this compound A were not available in the provided search results. The principles of SAR are fundamental to medicinal chemistry and drug design.
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov The goal is to identify which chemical groups (pharmacophores) are key to the compound's effects and how modifications to these groups alter the potency and selectivity of the compound.
For a compound like this compound A, a comprehensive SAR study would involve the synthesis of a series of analogues where specific parts of the molecule are systematically modified. These analogues would then be tested in biological assays to determine their activity.
Key aspects of an SAR study include:
Identification of the Core Scaffold: Determining the fundamental ring system or backbone of the molecule that is essential for activity.
Role of Substituents: Investigating the effect of adding, removing, or modifying functional groups at different positions on the core scaffold. For example, the presence and position of hydroxyl, methyl, or other groups can dramatically impact binding affinity and biological activity.
Stereochemistry: Assessing the importance of the three-dimensional arrangement of atoms. Often, only one stereoisomer of a chiral molecule is active, as it fits precisely into the chiral binding site of a biological target.
The findings from SAR studies are typically compiled into tables that correlate structural modifications with changes in biological activity, often expressed as IC50 or EC50 values. This data is crucial for the rational design of new, more potent, and selective compounds.
Mechanistic Investigations of Biological Activities
Enzyme Inhibition Studies and Target Identification
The biological activities of Semicochliodinol A are primarily characterized by its ability to inhibit specific enzymes, thereby modulating cellular processes and viral replication.
HIV-1 Protease Inhibition Mechanisms
This compound A and its congener, this compound B, have been identified as potent inhibitors of HIV-1 protease nih.govjst.go.jp. These compounds exhibit IC50 values as low as 0.17 µM against this viral enzyme nih.govjst.go.jp. Molecular modeling studies suggest that the dihydroxybenzoquinone moiety of this compound A forms hydrogen bonds with both active-site aspartic acid residues (Asp25/Asp25') of the HIV-1 protease. Concurrently, the indole (B1671886) portions of the molecule occupy the P2 and P2' pockets of the protease's active site, contributing to effective inhibition nih.govjst.go.jp. HIV-1 protease is a critical aspartyl protease essential for the maturation of the virus, and its inhibition prevents the proteolytic cleavage of viral polyproteins, thereby blocking the conversion of HIV particles into their infectious form wikipedia.org.
Table 1: HIV-1 Protease Inhibition by this compound A and Related Compounds
| Compound | IC50 Value (µM) | Source |
|---|---|---|
| This compound A | 0.17 | nih.govjst.go.jp |
| This compound B | 0.17 | nih.govjst.go.jp |
| Didemethylasterriquinone D | 0.18 - 0.37 | mdpi.com |
Epidermal Growth Factor Receptor (EGF-R) Protein Tyrosine Kinase Modulation
In addition to its antiviral activity, this compound A also modulates the activity of the Epidermal Growth Factor Receptor (EGF-R) protein tyrosine kinase nih.govjst.go.jp. Studies indicate that this compound A and B inhibit EGF-R tyrosine kinase within a concentration range of 15 to 60 µM nih.govjst.go.jp. The Epidermal Growth Factor Receptor is a crucial transmembrane protein involved in cell growth and survival, and its dysregulation is implicated in various cancers nih.govmdpi.com. Research suggests that ganglioside GM3 interacts with N-linked glycans containing GlcNAc termini on the EGFR, leading to the inhibition of EGF-induced EGFR tyrosine kinase activity nih.gov. Furthermore, modulation of EGFR activity has been shown to influence the uptake of viruses, such as Influenza A Virus, into host cells, highlighting the receptor's role in cellular signaling during viral entry plos.org.
Table 2: EGF-R Protein Tyrosine Kinase Inhibition by this compound A and Related Compounds
| Compound | IC50 Value (µM) | Source |
|---|---|---|
| This compound A | 15 - 60 | nih.govjst.go.jp |
Marburg Virus (MV) Protein Interactions (VP35, VP40, VP35-RBD)
This compound B has been identified as a potential therapeutic candidate targeting key proteins of the Marburg virus (MV), specifically VP35 and VP40 researchgate.net. Computational studies employing virtual screening and molecular dynamics simulations have explored the interactions of various compounds, including this compound B, with the Marburg virus VP35-RNA binding domain (VP35-RBD) researchgate.netresearchgate.netnih.gov. These analyses indicate that this compound B exhibits higher binding affinity to MBV VP35-RBD compared to control compounds researchgate.netresearchgate.net. The VP35 protein, particularly its C-terminal dsRNA-binding domain (RBD), plays a critical role in viral RNA synthesis and immune evasion by masking dsRNA from immune surveillance nih.govnih.gov. The identified interactions, including Pi-cation interactions and hydrogen bonds, contribute to the stability of these protein-ligand complexes researchgate.netresearchgate.net.
Table 3: Interaction of this compound B with Marburg Virus (MV) VP35-RBD
| Compound | Interaction with MBV VP35-RBD | Source |
|---|---|---|
| This compound B | Higher affinity than control | researchgate.netresearchgate.net |
| CMNPD17596 | Higher affinity than control | researchgate.net |
| CMNPD22144 | Higher affinity than control | researchgate.net |
| CMNPD25994 | Higher affinity than control | researchgate.net |
SARS-CoV-2 Main Protease (Mpro) Inhibition
This compound B has also shown promise as an inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication worldscientific.comnih.govmdpi.com. Molecular docking studies have revealed that this compound B possesses a higher binding affinity (−8.9 kcal/mol) to SARS-CoV-2 MPro compared to its co-crystalized ligand (−8.5 kcal/mol) worldscientific.com. This inhibition is facilitated by hydrogen bonds with residues Glu166 and Asn142, as well as hydrophobic interactions with numerous other amino acid residues within the MPro active site worldscientific.com. The search for natural compounds with inhibitory activity against SARS-CoV-2 MPro is an active area of research, with fungi being recognized as a rich source of such antiviral agents worldscientific.com.
Table 4: SARS-CoV-2 MPro Binding Affinity (Molecular Docking)
| Compound | Binding Affinity (kcal/mol) | Source |
|---|---|---|
| This compound B | -8.9 | worldscientific.com |
Broad-Spectrum Antiviral Target Engagement (SARS-CoV, MERS-CoV Mpro)
The inhibitory potential of this compound B extends beyond SARS-CoV-2, demonstrating good binding affinity against the main proteases of SARS-CoV and MERS-CoV, suggesting broad-spectrum antiviral activity worldscientific.com. This broad activity is significant as coronaviruses share conserved proteases crucial for their replication frontiersin.orgalatorax.org. For instance, lopinavir, an HIV protease inhibitor, has also shown activity against MERS-CoV Mpro alatorax.org.
Exploration of Other Enzyme Systems (e.g., DNA Gyrase, Candida albicans Yck2)
While this compound A's primary documented activities are related to viral proteases and kinases, its structural class has been mentioned in the context of other enzyme targets. Specifically, the journal The Journal of Antibiotics has noted "Cyclothialidine Analogs, Novel DNA Gyrase Inhibitors" in proximity to studies on this compound A jst.go.jpjst.go.jp. Although direct evidence of this compound A inhibiting bacterial DNA gyrase is not detailed in the provided snippets, the association suggests potential exploration in this area. Furthermore, research into antifungal agents has identified compounds targeting Candida albicans Yck2, a protein involved in cell wall integrity nih.govnih.gov. While this compound B is mentioned in a broader context of fungal metabolites with antiviral activity researchgate.net, its specific interaction with Candida albicans Yck2 is not explicitly detailed in the search results.
List of Compounds Mentioned:
this compound A
this compound B
Didemethylasterriquinone D
Isocochliodinol
Asterriquinones
Clerocidin
Synthetic and Semisynthetic Derivatization Strategies
Total Synthesis Endeavors and Methodological Challenges
A thorough review of scientific databases and chemical literature reveals a lack of published total syntheses specifically targeting Semicochliodinol A. The inherent structural complexity of bis-indolylquinones, often characterized by a congested core and multiple stereocenters, typically presents significant hurdles for synthetic chemists. Challenges in the synthesis of related compounds often include the controlled formation of the quinone core, the stereoselective installation of substituents, and the management of sensitive functional groups. However, without specific studies on this compound A, any discussion of its methodological challenges in total synthesis would be speculative.
Rational Design and Synthesis of Analogues and Derivatives
The rational design of analogues and derivatives of a natural product is a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. This process relies on a foundational understanding of the parent molecule's interaction with its biological targets. For this compound A, the absence of detailed biological and structural data, such as co-crystal structures with its target proteins, precludes a truly rational approach to the design of new analogues. Consequently, there are no reported studies detailing the systematic design and synthesis of this compound A derivatives.
Structure-Activity Relationship (SAR) Driven Derivative Exploration for Enhanced Research Properties
Structure-activity relationship (SAR) studies involve the synthesis of a series of related compounds to elucidate the key structural motifs responsible for their biological activity. This iterative process is crucial for optimizing lead compounds into potential drug candidates. The lack of a library of synthetic or semisynthetic derivatives of this compound A means that no SAR studies have been conducted. Therefore, the contributions of different parts of the this compound A scaffold to its biological activity have not been experimentally determined.
Future Research Directions and Translational Potential
Advanced Computational Approaches in Lead Optimization and Discoverynaturalproducts.networldscientific.comnih.govworldscientific.com
Computational methodologies are indispensable for accelerating the drug discovery and development process, offering efficient ways to predict activity, optimize molecular properties, and identify novel therapeutic targets. For Semicochliodinol A, advanced computational approaches can play a pivotal role in its lead optimization and the discovery of new applications.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling: Developing robust QSAR models for this compound A can help in understanding the structural features critical for its biological activity. This knowledge can guide the design of synthetic analogs with improved potency, selectivity, and pharmacokinetic profiles. Molecular docking and molecular dynamics simulations have already shown utility in predicting interactions with viral targets like SARS-CoV-2 main protease worldscientific.comtandfonline.combldpharm.com, suggesting their application in identifying new protein targets or optimizing binding to existing ones. Further studies could involve virtual screening of large compound libraries against known and novel biological targets to identify this compound A analogs or related compounds with enhanced therapeutic properties bldpharm.comuni-duesseldorf.de.
ADMET Prediction and Optimization: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions are crucial for assessing the drug-likeness of this compound A and its derivatives. Computational tools can predict potential liabilities early in the discovery pipeline, allowing for proactive optimization to improve bioavailability and reduce toxicity worldscientific.combldpharm.com. This includes exploring potential metabolic pathways and identifying structural modifications that could mitigate adverse effects.
Target Identification and Binding Site Analysis: Computational methods can be employed to identify novel biological targets for this compound A by analyzing its structural similarity to known ligands or by performing large-scale virtual screening against diverse protein databases. Detailed binding site analysis using computational tools can reveal specific interactions that drive efficacy, thereby informing rational drug design strategies for optimizing its therapeutic potential against a broader range of diseases.
Exploration of Novel Fungal Bioproduction Systems and Marine Fungifrontiersin.orgworldscientific.comnih.govcabidigitallibrary.org
The natural sources and production methods of this compound A are areas ripe for innovation. Expanding the scope of its discovery and optimizing its production can significantly impact its availability and cost-effectiveness for research and potential therapeutic use.
Marine-Derived Fungi: Fungi residing in marine environments, including endophytic fungi associated with marine organisms, represent a vast and underexplored reservoir of novel secondary metabolites. Investigating marine-derived fungal strains, particularly those related to known producers like Chrysosporium or Chaetomium, could lead to the discovery of new this compound A variants or related compounds with unique biological activities. Efforts to isolate and cultivate these fungi under optimized conditions are essential for accessing this chemical diversity.
Fungal Bioproduction Optimization: Enhancing the yield of this compound A from established fungal producers through fermentation optimization is a key translational goal. This can involve manipulating culture media, optimizing physical parameters (temperature, pH, aeration), and employing statistical experimental designs. Furthermore, exploring metabolic engineering and synthetic biology approaches, such as the heterologous expression of biosynthetic gene clusters in robust host organisms, could provide a sustainable and scalable method for producing this compound A.
Endophytic Fungi: Endophytic fungi, which live within plant tissues without causing apparent disease, are known to produce a wide array of bioactive compounds, often mirroring those produced by their free-living counterparts. Screening endophytic fungi, especially those isolated from diverse ecological niches such as medicinal plants or extremophilic environments, could uncover novel strains capable of producing this compound A or structurally related analogs with improved bioactivity.
Unraveling Undiscovered Biological Targets and Pathways of Action
While this compound A has demonstrated activity against specific targets such as HIV-1 protease and EGF-R protein tyrosine kinase, a comprehensive understanding of its complete biological repertoire requires the identification of additional targets and the elucidation of the cellular pathways it modulates.
Target Identification: Employing unbiased screening methods, such as chemical proteomics, affinity chromatography coupled with mass spectrometry, or genetic screening approaches, can help identify new protein or nucleic acid targets with which this compound A interacts. This could reveal previously unrecognized therapeutic applications for the compound, extending its utility beyond its known activities.
Mechanism of Action Elucidation: A deeper understanding of how this compound A exerts its effects at the molecular and cellular levels is critical. Investigating its precise binding modes to identified targets, characterizing downstream signaling events, and mapping the cellular pathways affected by its presence will provide a more complete picture of its biological impact. This includes exploring its potential roles in cellular processes such as apoptosis, inflammation, or immune modulation.
Systems Biology Approaches: Integrating transcriptomics, proteomics, and metabolomics data can offer a holistic view of the cellular response to this compound A. Such systems biology approaches can uncover complex interactions and pathways that might not be apparent from studying individual targets, thereby revealing novel therapeutic opportunities and potential off-target effects that need to be considered during development.
The successful pursuit of these research directions holds the promise of fully characterizing this compound A's therapeutic potential, leading to the development of novel agents for infectious diseases and other conditions.
Q & A
Q. What is the biosynthetic origin of Semicochliodinol A, and how is it isolated from fungal sources?
this compound A is a fungal secondary metabolite produced by Chrysosporium merdarium. Isolation typically involves:
- Extraction : Use of organic solvents (e.g., ethyl acetate, methanol) for fungal mycelia or culture filtrates.
- Chromatography : Purification via column chromatography (silica gel, Sephadex LH-20) and HPLC for structural elucidation .
- Validation : NMR, MS, and X-ray crystallography for structural confirmation .
Q. What are the primary bioactivities of this compound A, and how are these assays designed?
this compound A exhibits inhibitory activity against:
- HIV-1 protease : IC50 = 0.37 μM (kinetic assays using fluorogenic substrates) .
- EGF-R tyrosine kinase : Inhibition measured via phosphorylation assays (e.g., ELISA-based detection) .
- Antiviral potential : Tested in cell-based models (e.g., HEK-293 cells for cytotoxicity; CC50 = 0.84 μM) .
Experimental Design Considerations :
- Include positive controls (e.g., ritonavir for HIV-1 protease).
- Validate cytotoxicity using MTT or resazurin assays .
Q. How can researchers ensure reproducibility in this compound A studies?
- Detailed Protocols : Publish full experimental conditions (solvent ratios, incubation times, instrument settings) .
- Strain Authentication : Deposit fungal strains in culture collections (e.g., ATCC) to confirm identity .
- Data Transparency : Share raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials .
Advanced Research Questions
Q. How do researchers resolve contradictions in bioactivity data for this compound A across studies?
- Data Triangulation : Compare results across multiple assays (e.g., enzymatic vs. cell-based).
- Contextual Factors : Assess differences in fungal strain variants, extraction methods, or assay conditions (e.g., pH, temperature) .
- Meta-Analysis : Use systematic reviews to identify trends or outliers in published IC50 values .
Q. What methodologies optimize the study of this compound A’s multi-target mechanisms?
- Network Pharmacology : Map interactions between this compound A and viral/host proteins using docking simulations (e.g., AutoDock Vina) .
- Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream targets .
- Dose-Response Curves : Use non-linear regression models to calculate EC50 and Hill coefficients .
Q. What are the best practices for designing in vivo studies to evaluate this compound A’s efficacy and toxicity?
- Animal Models : Select species with relevant physiology (e.g., humanized mice for HIV studies) .
- Ethical Compliance : Adhere to NIH guidelines for preclinical reporting (e.g., ARRIVE checklist) .
- Dosing Strategy : Conduct pharmacokinetic studies (e.g., plasma half-life via LC-MS) to determine optimal administration routes .
Data Presentation and Analysis
Q. How should researchers present conflicting or inconclusive data on this compound A’s mechanisms?
- Transparency : Clearly label preliminary data and distinguish hypotheses from confirmed results .
- Error Analysis : Quantify uncertainties (e.g., SEM in triplicate assays) and discuss potential sources (e.g., instrument sensitivity) .
- Graphical Abstracts : Use schematics to illustrate proposed mechanisms alongside gaps in knowledge .
Q. Table 1. Key Bioactivity Data for this compound A
Ethical and Methodological Guidelines
Q. How can researchers ethically access and cite data on this compound A?
- Copyright Compliance : Reproduce published data only with proper attribution (e.g., ACS citation style) .
- Data Sharing : Deposit raw datasets in repositories like Zenodo or Figshare .
Q. What frameworks assist in formulating rigorous research questions about this compound A?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
